![molecular formula C48H62S6 B12559145 3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 155143-84-3](/img/structure/B12559145.png)
3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound belonging to the class of thiophene-based conjugated polymers. These compounds are known for their exceptional optical and conductive properties, making them highly valuable in electronic and optoelectronic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene typically involves organometallic polycondensation strategies. Nickel- and palladium-based catalytic systems are commonly used. Some of the popular methods include:
- Nickel-catalyzed Kumada catalyst-transfer polycondensation
- Nickel-catalyzed deprotonative cross-coupling polycondensation
- Palladium-catalyzed Suzuki–Miyaura coupling
- Migita–Kosugi–Stille coupling
These methods offer controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties .
Industrial Production Methods: the use of direct arylation polymerization (DArP) protocol is gaining attention due to its cost-effectiveness and environmentally friendly approach .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include:
- Oxidizing agents such as hydrogen peroxide and potassium permanganate
- Reducing agents like lithium aluminum hydride
- Substitution reagents including halogens and organometallic compounds
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings .
Aplicaciones Científicas De Investigación
3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene has a wide range of scientific research applications, including:
- Chemistry : Used in the synthesis of novel conjugated polymers with unique optical and electronic properties.
- Biology : Potential applications in bioelectronics and biosensors.
- Medicine : Investigated for use in drug delivery systems and medical imaging.
- Industry : Employed in the development of organic solar cells, light-emitting diodes (LEDs), and other optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene involves its interaction with molecular targets and pathways related to its conductive and optical properties. The compound’s conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic and optoelectronic devices .
Comparación Con Compuestos Similares
Similar Compounds:
- Poly(3-hexylthiophene) (P3HT)
- Poly(3,4-ethylenedioxythiophene) (PEDOT)
- Poly(thiophene-2,5-diyl)
Uniqueness: 3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene stands out due to its highly conjugated structure, which provides enhanced optical and conductive properties compared to other similar compounds. This makes it particularly valuable for advanced electronic and optoelectronic applications .
Propiedades
Número CAS |
155143-84-3 |
|---|---|
Fórmula molecular |
C48H62S6 |
Peso molecular |
831.4 g/mol |
Nombre IUPAC |
3-hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C48H62S6/c1-5-9-13-17-21-35-29-31-49-45(35)39-25-27-41(51-39)47-37(23-19-15-11-7-3)33-43(53-47)44-34-38(24-20-16-12-8-4)48(54-44)42-28-26-40(52-42)46-36(30-32-50-46)22-18-14-10-6-2/h25-34H,5-24H2,1-4H3 |
Clave InChI |
FWWUKSJVPZQOKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=C(S3)C4=CC(=C(S4)C5=CC=C(S5)C6=C(C=CS6)CCCCCC)CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


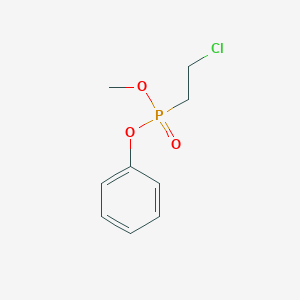
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
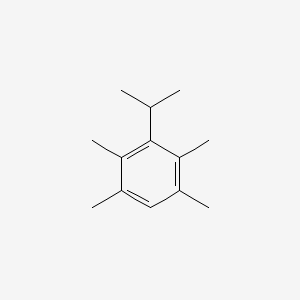
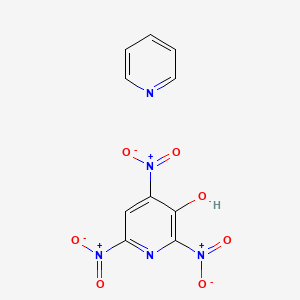
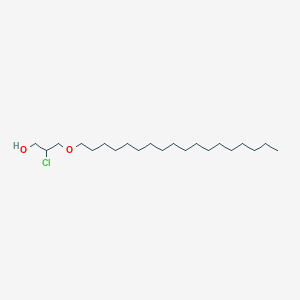
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
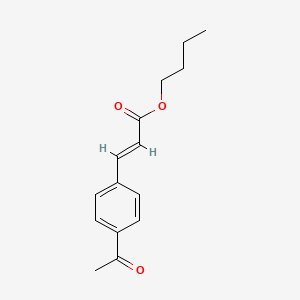
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
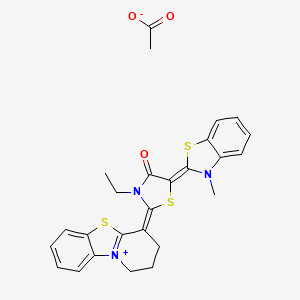
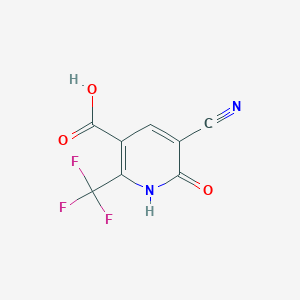
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
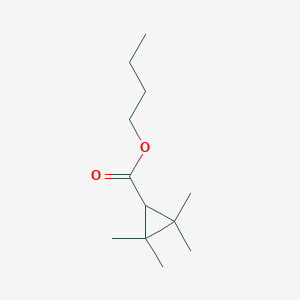
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
